
1-(2,3-Dimethylphenyl)-3-(furan-3-ylmethyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2,3-Dimethylphenyl)-3-(furan-3-ylmethyl)urea, also known as DPFMU, is a synthetic compound that has gained attention in recent years due to its potential applications in scientific research. This compound belongs to the class of urea derivatives and has been studied for its interesting biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of 1-(2,3-Dimethylphenyl)-3-(furan-3-ylmethyl)urea is not fully understood, but it is believed to involve the inhibition of several key enzymes and pathways involved in cancer cell growth and inflammation. 1-(2,3-Dimethylphenyl)-3-(furan-3-ylmethyl)urea has been shown to inhibit the activity of COX-2, an enzyme involved in the production of inflammatory mediators, and to induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
1-(2,3-Dimethylphenyl)-3-(furan-3-ylmethyl)urea has been shown to have several interesting biochemical and physiological effects. It has been shown to reduce the production of inflammatory cytokines and to modulate the immune system. Additionally, 1-(2,3-Dimethylphenyl)-3-(furan-3-ylmethyl)urea has been shown to inhibit the activity of several key enzymes involved in cancer cell growth, including COX-2 and topoisomerase II.
Vorteile Und Einschränkungen Für Laborexperimente
1-(2,3-Dimethylphenyl)-3-(furan-3-ylmethyl)urea has several advantages for use in lab experiments. It is a synthetic compound, which means that it can be easily synthesized and purified. Additionally, 1-(2,3-Dimethylphenyl)-3-(furan-3-ylmethyl)urea has been shown to have low toxicity, making it a safe compound to use in lab experiments. However, one limitation of 1-(2,3-Dimethylphenyl)-3-(furan-3-ylmethyl)urea is that its mechanism of action is not fully understood, which makes it difficult to design experiments to study its effects.
Zukünftige Richtungen
There are several future directions for research on 1-(2,3-Dimethylphenyl)-3-(furan-3-ylmethyl)urea. One area of interest is the development of 1-(2,3-Dimethylphenyl)-3-(furan-3-ylmethyl)urea analogs with improved potency and selectivity. Additionally, further studies are needed to fully understand the mechanism of action of 1-(2,3-Dimethylphenyl)-3-(furan-3-ylmethyl)urea and its effects on the immune system. Finally, more research is needed to determine the potential applications of 1-(2,3-Dimethylphenyl)-3-(furan-3-ylmethyl)urea in other areas of scientific research, such as neurodegenerative diseases and infectious diseases.
In conclusion, 1-(2,3-Dimethylphenyl)-3-(furan-3-ylmethyl)urea is a synthetic compound that has gained attention in recent years for its potential applications in scientific research. It has been shown to have interesting biochemical and physiological effects and has been studied for its potential as an anti-cancer and anti-inflammatory agent. Further research is needed to fully understand the mechanism of action of 1-(2,3-Dimethylphenyl)-3-(furan-3-ylmethyl)urea and its potential applications in other areas of scientific research.
Synthesemethoden
The synthesis of 1-(2,3-Dimethylphenyl)-3-(furan-3-ylmethyl)urea involves a multi-step process that starts with the reaction of 2,3-dimethylphenyl isocyanate with furfurylamine to form the intermediate 1-(2,3-dimethylphenyl)-3-(furan-3-ylmethyl)urea. The intermediate is then treated with acetic anhydride and triethylamine to yield the final product, 1-(2,3-Dimethylphenyl)-3-(furan-3-ylmethyl)urea. The purity of the compound can be confirmed using various analytical techniques such as NMR spectroscopy and mass spectrometry.
Wissenschaftliche Forschungsanwendungen
1-(2,3-Dimethylphenyl)-3-(furan-3-ylmethyl)urea has been studied for its potential applications in scientific research, particularly in the field of cancer research. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. Additionally, 1-(2,3-Dimethylphenyl)-3-(furan-3-ylmethyl)urea has been studied for its potential as an anti-inflammatory agent and for its ability to modulate the immune system.
Eigenschaften
IUPAC Name |
1-(2,3-dimethylphenyl)-3-(furan-3-ylmethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O2/c1-10-4-3-5-13(11(10)2)16-14(17)15-8-12-6-7-18-9-12/h3-7,9H,8H2,1-2H3,(H2,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVRDDABVDCHLLC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)NCC2=COC=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

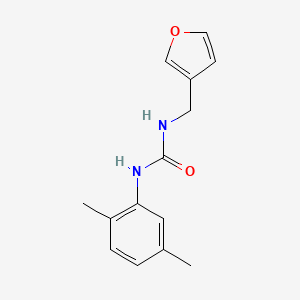
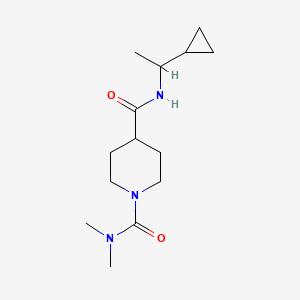
![N-[4-(3,5-dimethylpyrazol-1-yl)-3-fluorophenyl]acetamide](/img/structure/B7527147.png)
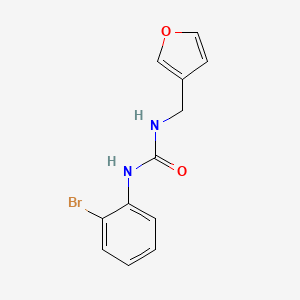
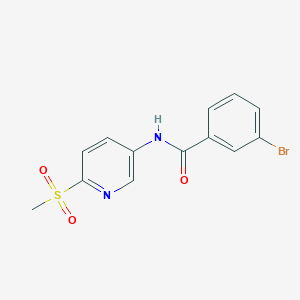
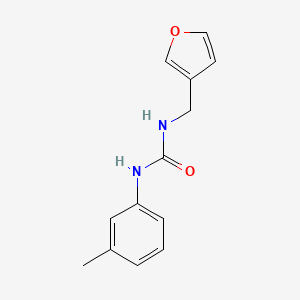
![N-[4-(3,5-dimethylpyrazol-1-yl)-3-fluorophenyl]propanamide](/img/structure/B7527162.png)

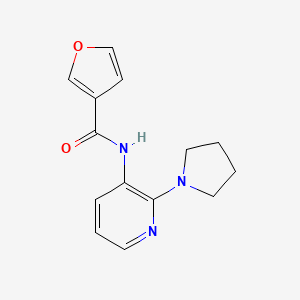
![1-[(2-Methylphenyl)methyl]-5-(1,3,4-oxadiazol-2-yl)pyridin-2-one](/img/structure/B7527210.png)
![3-(5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)-N-[[2-(2-methylimidazol-1-yl)pyridin-4-yl]methyl]propanamide](/img/structure/B7527217.png)
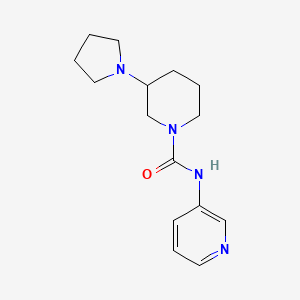
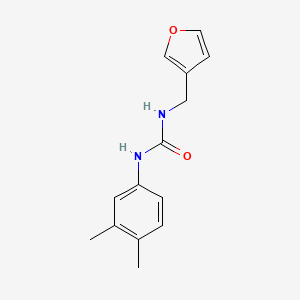
![1-Benzyl-1-[2-(dimethylamino)ethyl]-3-[4-(1,2,4-triazol-1-yl)-2-(trifluoromethyl)phenyl]urea](/img/structure/B7527226.png)